methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate: is a chemical compound with the molecular formula C10H9BrO3 It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate typically involves the bromination of 2,3-dihydro-1-benzofuran-2-carboxylic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the solvent for esterification .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO).
Major Products:
Substitution: Various substituted benzofuran derivatives.
Reduction: Corresponding alcohols.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: The compound can be used in the development of organic electronic materials due to its unique structural properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group may play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
- Methyl 5-chloro-2,3-dihydro-1-benzofuran-2-carboxylate
- Methyl 5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylate
- Methyl 5-iodo-2,3-dihydro-1-benzofuran-2-carboxylate
Comparison: Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can lead to different binding interactions with biological targets. Additionally, the bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives .
Properties
CAS No. |
2252151-29-2 |
---|---|
Molecular Formula |
C10H9BrO3 |
Molecular Weight |
257.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.